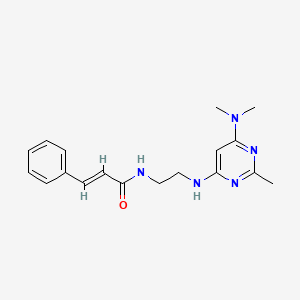

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide is a useful research compound. Its molecular formula is C18H23N5O and its molecular weight is 325.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

Researchers have explored the use of derivatives of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cinnamamide in Alzheimer's disease (AD) research. A study by Shoghi-Jadid et al. (2002) used a hydrophobic radiofluorinated derivative, [18F]FDDNP, in positron emission tomography (PET) for identifying and monitoring neurofibrillary tangles and beta-amyloid senile plaques in the brains of living AD patients. This derivative showed promising results in diagnosing and monitoring the progression of AD, correlating with memory performance scores (Shoghi-Jadid et al., 2002).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used to identify metabolites in human urine. Hardt and Angerer (1999) developed a method using gas chromatography-mass spectrometry to determine metabolites of pirimicarb, including 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP) in human urine. This research contributes significantly to the field of toxicology and occupational health (Hardt & Angerer, 1999).

Synthetic Chemistry

The compound has also been investigated in the synthesis of various chemical structures. Chiriac et al. (2005) conducted a study on the synthesis of cinnamic acids, indicating the role of similar compounds in facilitating diverse chemical synthesis processes (Chiriac et al., 2005).

Biological Monitoring

In the context of biological monitoring, research by Hardt et al. (1999) highlighted the detection of pirimicarb metabolites, including DDHP, in the urine of workers exposed to this insecticide, demonstrating the compound's significance in environmental and occupational health monitoring (Hardt et al., 1999).

Antiviral Research

Furthermore, Holý et al. (2002) explored 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity, incorporating structures related to this compound. These compounds demonstrated significant potential in inhibiting the replication of various viruses, including herpes simplex and HIV (Holý et al., 2002).

Antibacterial Research

Roy et al. (2008) investigated the antibacterial activity of cellulosic fibers grafted with 2-(dimethylamino)ethyl methacrylate, related to the compound . This research has implications for developing novel antibacterial materials and surfaces (Roy et al., 2008).

Mecanismo De Acción

Target of action

The compound contains a pyrimidine ring, which is a key component of many biological molecules, including nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with nucleic acids or proteins that bind to them .

Mode of action

The compound also contains a dimethylamino group, which is a common feature in tertiary amines . Tertiary amines can act as bases, accepting protons and forming salts . They can also form hydrogen bonds with other molecules, which could allow this compound to interact with a variety of biological targets .

Biochemical pathways

Without specific information on this compound, it’s difficult to predict exactly which biochemical pathways it might affect. Many drugs that contain pyrimidine rings or tertiary amines have effects on pathways involved in cell growth and division, signal transduction, and neurotransmission .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, charge, and the presence of functional groups that can interact with biological molecules. Tertiary amines, for example, are often well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it interacts with DNA or RNA, it could potentially affect gene expression and cell function .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the basicity of a tertiary amine can be affected by the pH of its environment .

Propiedades

IUPAC Name |

(E)-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-14-21-16(13-17(22-14)23(2)3)19-11-12-20-18(24)10-9-15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H,20,24)(H,19,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOOQXMVDUCLA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(butan-2-yl)-2-chloroacetamido]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967238.png)

![5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2967239.png)

![2-Chloro-N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B2967243.png)

![2,4-dichloro-N-[4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B2967246.png)

![6-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2967247.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)

![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)